(4-Benzylpiperazin-1-yl)[5-(4-methylphenyl)-1,2-oxazol-3-yl]methanone
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Overview
Description
1-BENZYL-4-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a benzyl group and an oxazole moiety
Preparation Methods
The synthesis of 1-BENZYL-4-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE typically involves multi-step organic reactions. The preparation methods include:
Cyclization Reactions: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution Reactions: The piperazine ring is often introduced through substitution reactions, where a benzyl group is attached to the nitrogen atom of the piperazine.
Coupling Reactions: The final step usually involves coupling the oxazole moiety with the piperazine derivative under specific reaction conditions, such as the use of catalysts and controlled temperatures
Chemical Reactions Analysis
1-BENZYL-4-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific substituents on the compound
Scientific Research Applications
1-BENZYL-4-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity against various biological targets.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and enzymes.
Industrial Applications: It is investigated for its potential use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 1-BENZYL-4-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
1-BENZYL-4-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE can be compared with other similar compounds, such as:
Benzylpiperazine (BZP): A central nervous system stimulant with structural similarities but different pharmacological properties.
Phenylpiperazines: These compounds share the piperazine core but have different substituents, leading to varied biological activities.
Oxazole Derivatives: Compounds with an oxazole ring that exhibit diverse chemical and biological properties
This compound’s unique combination of a piperazine ring and an oxazole moiety distinguishes it from other similar compounds, providing it with distinct chemical and biological characteristics.
Properties
Molecular Formula |
C22H23N3O2 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-[5-(4-methylphenyl)-1,2-oxazol-3-yl]methanone |
InChI |
InChI=1S/C22H23N3O2/c1-17-7-9-19(10-8-17)21-15-20(23-27-21)22(26)25-13-11-24(12-14-25)16-18-5-3-2-4-6-18/h2-10,15H,11-14,16H2,1H3 |
InChI Key |
NDGVCXRSYFITAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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